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Compound of Interest

Compound Name: 5-Methyl-DL-tryptophan

Cat. No.: B555191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Methyl-DL-tryptophan, a methylated derivative of the essential amino acid tryptophan. The

information presented herein is crucial for the identification, characterization, and quality control

of this compound in research and development settings. This document summarizes available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines

generalized experimental protocols for these techniques, and presents a logical workflow for

spectroscopic analysis.

Core Spectroscopic Data
The following sections detail the expected spectroscopic data for 5-Methyl-DL-tryptophan.

The data is compiled from publicly available spectral databases and is intended to serve as a

reference. It is important to note that exact values may vary depending on the specific

experimental conditions, such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-Methyl-
DL-tryptophan. The following tables summarize the predicted chemical shifts for ¹H and ¹³C

NMR.

¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b555191?utm_src=pdf-interest
https://www.benchchem.com/product/b555191?utm_src=pdf-body
https://www.benchchem.com/product/b555191?utm_src=pdf-body
https://www.benchchem.com/product/b555191?utm_src=pdf-body
https://www.benchchem.com/product/b555191?utm_src=pdf-body
https://www.benchchem.com/product/b555191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical

Shift (ppm)
Splitting Pattern Integration

H-1 (Indole-NH) ~10.9 br s 1H

H-2 (Indole-CH) ~7.2 s 1H

H-4 (Aromatic-CH) ~7.4 d 1H

H-6 (Aromatic-CH) ~6.9 dd 1H

H-7 (Aromatic-CH) ~7.3 d 1H

α-CH ~3.8 dd 1H

β-CH₂ ~3.2 m 2H

5-CH₃ ~2.4 s 3H

-NH₂ ~2.0 br s 2H

-COOH ~11.0 br s 1H

Predicted data is based on the known spectrum of L-tryptophan and expected substituent

effects of the 5-methyl group. Actual values may vary.

¹³C NMR (Carbon-13 NMR) Data
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (Carboxyl) ~175

C-2 (Indole) ~124

C-3 (Indole) ~110

C-3a (Indole) ~128

C-4 (Aromatic) ~118

C-5 (Aromatic) ~130

C-6 (Aromatic) ~121

C-7 (Aromatic) ~111

C-7a (Indole) ~136

α-C ~56

β-C ~28

5-CH₃ ~21

Predicted data is based on the known spectrum of L-tryptophan and expected substituent

effects of the 5-methyl group. Actual values may vary.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in 5-Methyl-
DL-tryptophan. The spectrum is typically acquired using a potassium bromide (KBr) wafer

technique.[1]
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Absorption Band (cm⁻¹) Intensity
Functional Group

Assignment

~3400 Strong, Broad N-H stretch (indole and amine)

~3000-2800 Medium
C-H stretch (aromatic and

aliphatic)

~2900 Medium O-H stretch (carboxylic acid)

~1660 Strong C=O stretch (carboxylic acid)

~1580 Medium N-H bend (amine)

~1450 Medium C=C stretch (aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 5-Methyl-DL-tryptophan. For volatile compounds, Gas Chromatography-Mass

Spectrometry (GC-MS) is often employed, typically after a derivatization step to increase

volatility. The molecular formula of 5-Methyl-DL-tryptophan is C₁₂H₁₄N₂O₂ with a molecular

weight of approximately 218.25 g/mol .[1]

m/z (mass-to-charge ratio) Relative Abundance (%) Possible Fragment Ion

218 Moderate [M]⁺ (Molecular Ion)

144 High
[C₁₀H₁₀N]⁺ (Indole-containing

fragment)

143 Moderate [C₁₀H₉N]⁺

115 Low Further fragmentation

Data is based on publicly available GC-MS data from the NIST Mass Spectrometry Data

Center.[1] Relative abundances are qualitative.

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of amino acids like 5-
Methyl-DL-tryptophan.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Methyl-DL-tryptophan in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical

and will affect the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH, and indole -

NH).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number

of scans is usually required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift

scale using a known internal standard (e.g., tetramethylsilane - TMS) or the residual solvent

peak.

FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of 5-Methyl-DL-tryptophan with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Pellet Formation:
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Place the powder mixture into a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of amino acids, a derivatization step is required before GC-MS

analysis.

Derivatization (Silylation Example):

Dry a known amount of 5-Methyl-DL-tryptophan under a stream of nitrogen.

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1%

trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

Heat the mixture (e.g., at 70-100 °C) for a specified time to ensure complete derivatization.

GC-MS Analysis:

Inject an aliquot of the derivatized sample into the GC-MS system.

The GC separates the components of the sample based on their boiling points and

interactions with the column stationary phase.

The separated components then enter the mass spectrometer, where they are ionized

(typically by electron impact - EI) and fragmented.
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The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector

records their abundance.

Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to

spectral libraries (e.g., NIST) for compound identification.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 5-Methyl-DL-tryptophan.
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A generalized workflow for the spectroscopic analysis of 5-Methyl-DL-tryptophan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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